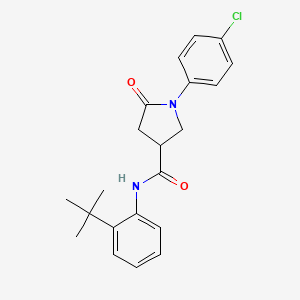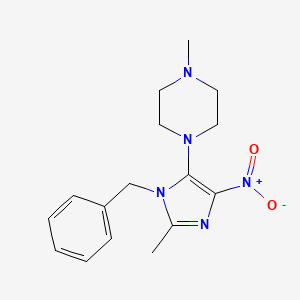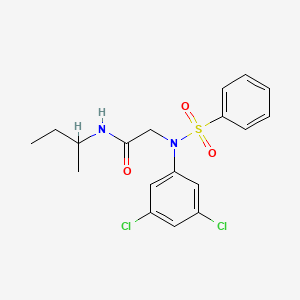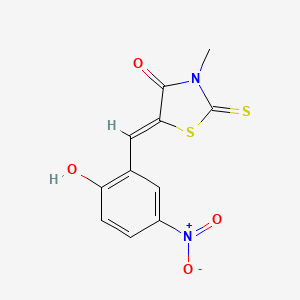
2-(2-bromo-4-chlorophenoxy)ethyl 1-naphthylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-4-chlorophenoxy)ethyl 1-naphthylcarbamate, also known as Nabam, is a fungicide that is widely used in agriculture to control fungal infections in crops. Nabam is a carbamate-based fungicide that has been used for over 60 years. It is a broad-spectrum fungicide that is effective against a wide range of fungal pathogens.
Wirkmechanismus
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)ethyl 1-naphthylcarbamate is not fully understood. It is believed to act by inhibiting the activity of enzymes involved in fungal cell wall synthesis. 2-(2-bromo-4-chlorophenoxy)ethyl 1-naphthylcarbamate has also been shown to disrupt mitochondrial function in fungal cells.
Biochemical and Physiological Effects:
2-(2-bromo-4-chlorophenoxy)ethyl 1-naphthylcarbamate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in oxidative phosphorylation and ATP synthesis. 2-(2-bromo-4-chlorophenoxy)ethyl 1-naphthylcarbamate has also been shown to induce oxidative stress in fungal cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-bromo-4-chlorophenoxy)ethyl 1-naphthylcarbamate is a widely used fungicide in agriculture and has been extensively studied for its antifungal properties. However, there are some limitations to its use in laboratory experiments. 2-(2-bromo-4-chlorophenoxy)ethyl 1-naphthylcarbamate is highly toxic and can be hazardous to handle. It is also unstable in aqueous solutions, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on 2-(2-bromo-4-chlorophenoxy)ethyl 1-naphthylcarbamate. One area of research could be to investigate the mechanism of action of 2-(2-bromo-4-chlorophenoxy)ethyl 1-naphthylcarbamate in more detail. Another area of research could be to investigate the potential use of 2-(2-bromo-4-chlorophenoxy)ethyl 1-naphthylcarbamate as an antifungal agent in medicine. Additionally, research could be conducted to develop more stable formulations of 2-(2-bromo-4-chlorophenoxy)ethyl 1-naphthylcarbamate for use in laboratory experiments.
Synthesemethoden
The synthesis of 2-(2-bromo-4-chlorophenoxy)ethyl 1-naphthylcarbamate involves the reaction of 2-bromo-4-chlorophenol with 2-(chloroethoxy)ethanol in the presence of a base to form 2-(2-bromo-4-chlorophenoxy)ethyl chloroformate. This intermediate is then reacted with 1-naphthylamine in the presence of a base to form 2-(2-bromo-4-chlorophenoxy)ethyl 1-naphthylcarbamate.
Wissenschaftliche Forschungsanwendungen
2-(2-bromo-4-chlorophenoxy)ethyl 1-naphthylcarbamate has been extensively studied for its antifungal properties. It has been shown to be effective against a wide range of fungal pathogens, including Fusarium oxysporum, Aspergillus flavus, and Botrytis cinerea. 2-(2-bromo-4-chlorophenoxy)ethyl 1-naphthylcarbamate has also been shown to have activity against some bacterial pathogens.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)ethyl N-naphthalen-1-ylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClNO3/c20-16-12-14(21)8-9-18(16)24-10-11-25-19(23)22-17-7-3-5-13-4-1-2-6-15(13)17/h1-9,12H,10-11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMGWQQOVKGYJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCCOC3=C(C=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-chlorophenoxy)ethyl 1-naphthylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-{2-[(4-bromobenzyl)oxy]phenyl}-10-methyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4935755.png)

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-5-[(2,4-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4935787.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide](/img/structure/B4935793.png)
![3-(2-chlorophenyl)-5-methyl-7-(4-morpholinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4935795.png)
![N,N'-1,2-ethanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4935797.png)

![methyl 4-[5-{3-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4935807.png)


![[1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B4935846.png)
![10-acetyl-11-(2-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4935851.png)

